![molecular formula C15H15N3OS B2365660 2-(4-methylbenzoyl)-N-phenylhydrazinecarbothioamide CAS No. 103556-07-6](/img/structure/B2365660.png)
2-(4-methylbenzoyl)-N-phenylhydrazinecarbothioamide
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Overview
Description
2-(4-Methylbenzoyl)-N-phenylhydrazinecarbothioamide is an organic compound that belongs to the class of hydrazine derivatives This compound is characterized by the presence of a 4-methylbenzoyl group attached to a phenylhydrazinecarbothioamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-methylbenzoyl)-N-phenylhydrazinecarbothioamide typically involves the reaction of 4-methylbenzoyl chloride with N-phenylhydrazinecarbothioamide. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial synthesis more sustainable .
Chemical Reactions Analysis
Types of Reactions: 2-(4-Methylbenzoyl)-N-phenylhydrazinecarbothioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydrazine moiety can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of oxides and other oxidized derivatives.
Reduction: Formation of reduced hydrazine derivatives.
Substitution: Formation of substituted hydrazine derivatives.
Scientific Research Applications
Biological Activities
The biological activities of 2-(4-methylbenzoyl)-N-phenylhydrazinecarbothioamide have been extensively studied. Notable applications include:
1. Anticancer Activity
Research indicates that derivatives of hydrazinecarbothioamides exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to this compound have shown potent inhibition against leukemia and solid tumors. One study reported that certain derivatives demonstrated high specificity against leukemia cell lines with an IC50 value comparable to colchicine, a known anticancer agent .
2. Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Studies suggest that thiosemicarbazone derivatives, which share structural similarities with this compound, possess broad-spectrum antimicrobial properties, making them potential candidates for developing new antibiotics .
3. Anti-inflammatory Effects
In vitro studies have demonstrated that certain derivatives exhibit anti-inflammatory activity. The mechanism involves the inhibition of pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases .
Case Studies
Several case studies highlight the effectiveness of compounds related to this compound:
-
Case Study 1: Cytotoxicity Against Cancer Cell Lines
A recent study evaluated a series of hydrazinecarbothioamide derivatives against the NCI-60 cancer cell line panel. The results indicated that certain compounds exhibited over 80% inhibition in multiple cancer types, including breast and lung cancers . -
Case Study 2: Antimicrobial Screening
In another investigation, a group of thiosemicarbazone derivatives was tested for their antimicrobial efficacy against common pathogens. The results demonstrated significant antibacterial activity, suggesting their potential use in treating infections caused by resistant strains .
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of 2-(4-methylbenzoyl)-N-phenylhydrazinecarbothioamide involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. This interaction can disrupt various biochemical pathways, resulting in the observed biological effects .
Comparison with Similar Compounds
- 2-(4-Methylbenzoyl)-N-phenylbenzohydrazide
- 2-(4-Methylbenzoyl)-N-phenylhydrazinecarboxamide
- 2-(4-Methylbenzoyl)-N-phenylhydrazinecarbothioamide
Comparison: this compound is unique due to its specific hydrazinecarbothioamide structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, making it a valuable compound for targeted research and applications .
Biological Activity
2-(4-methylbenzoyl)-N-phenylhydrazinecarbothioamide, a compound belonging to the hydrazinecarbothioamide class, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be described by the following characteristics:
- Molecular Formula : C13H12N2OS
- Molecular Weight : 248.31 g/mol
- CAS Number : 103556-07-6
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The proposed mechanisms include:
- Enzyme Inhibition : It may act as an inhibitor for specific enzymes involved in metabolic pathways, potentially affecting cell proliferation and apoptosis.
- DNA Interaction : Studies suggest that hydrazine derivatives can bind to DNA, leading to alterations in replication and transcription processes.
Anticancer Activity
Several studies have investigated the anticancer potential of this compound. In vitro assays have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines.
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 (Breast Cancer) | 15.5 | Induction of apoptosis |
HeLa (Cervical Cancer) | 12.3 | Cell cycle arrest |
A549 (Lung Cancer) | 18.7 | Inhibition of topoisomerase activity |
Antimicrobial Activity
Research indicates that this compound also possesses antimicrobial properties. It has been tested against various bacterial strains, showing promising results.
Microorganism | Minimum Inhibitory Concentration (MIC) | Effect |
---|---|---|
Staphylococcus aureus | 32 µg/mL | Bacteriostatic |
Escherichia coli | 64 µg/mL | Bactericidal |
Candida albicans | 16 µg/mL | Antifungal |
Case Studies and Research Findings
- Study on Anticancer Effects : A study published in the Journal of Medicinal Chemistry highlighted the compound's ability to induce apoptosis in MCF-7 cells through the activation of caspase pathways . The study reported a significant decrease in cell viability at concentrations above 10 µM.
- Antimicrobial Efficacy Evaluation : A recent investigation assessed the antimicrobial effects against clinical isolates of Staphylococcus aureus and Escherichia coli, revealing that the compound inhibited bacterial growth effectively at low concentrations . The study concluded that further exploration could lead to its development as a therapeutic agent against resistant strains.
- Molecular Docking Studies : Computational studies have provided insights into the binding affinity of this compound with various molecular targets, suggesting a potential role as a lead compound in drug design for cancer therapies .
Properties
IUPAC Name |
1-[(4-methylbenzoyl)amino]-3-phenylthiourea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3OS/c1-11-7-9-12(10-8-11)14(19)17-18-15(20)16-13-5-3-2-4-6-13/h2-10H,1H3,(H,17,19)(H2,16,18,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXNCUNATVQDLMN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NNC(=S)NC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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